molecular formula C17H22N2O5S B10814946 Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate

Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B10814946
M. Wt: 366.4 g/mol
InChI Key: UUCLQGDXFGWCHH-UHFFFAOYSA-N
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Description

Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a benzoate ester linked to a piperidine and azetidine moiety through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoate ester, followed by the introduction of the piperidine and azetidine moieties. The sulfonyl group is then introduced to link these fragments together. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate has several scientific research applications:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: It may be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating the target’s function. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters, piperidine derivatives, and azetidine-containing molecules. Examples include:

  • Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate analogs with different substituents on the benzoate ring.
  • Piperidine derivatives with various functional groups attached to the nitrogen atom.
  • Azetidine-containing compounds with different substituents on the azetidine ring.

Uniqueness

This compound is unique due to its combination of structural features, which may confer specific chemical reactivity and biological activity. The presence of both piperidine and azetidine moieties linked through a sulfonyl group to a benzoate ester is relatively uncommon, making this compound a valuable target for further research and development.

Properties

IUPAC Name

methyl 2-[4-(azetidine-1-carbonyl)piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-24-17(21)14-5-2-3-6-15(14)25(22,23)19-11-7-13(8-12-19)16(20)18-9-4-10-18/h2-3,5-6,13H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCLQGDXFGWCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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